molecular formula C27H33FN4O4 B13823516 1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B13823516
M. Wt: 496.6 g/mol
InChI Key: LMDHIUXEUBHYQF-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by its unique structure, which includes a quinoline core, a fluoro group, and a piperazine ring substituted with a furan-2-ylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and β-ketoesters.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Piperazine Ring Formation: The piperazine ring is formed through nucleophilic substitution reactions involving ethylenediamine and appropriate alkyl halides.

    Attachment of the Furan-2-ylcarbonyl Group: This step involves the acylation of the piperazine ring with furan-2-ylcarbonyl chloride under basic conditions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, replacing it with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antibacterial properties and potential as a therapeutic agent against bacterial infections.

    Medicine: Explored for its potential use in developing new antibiotics and studying drug resistance mechanisms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: A fluoroquinolone with a similar quinoline core but different substituents.

    Ciprofloxacin: Another fluoroquinolone with a broader spectrum of antibacterial activity.

    Ofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.

Uniqueness

1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the furan-2-ylcarbonyl group and the hexyl chain may enhance its lipophilicity and membrane permeability, potentially leading to improved antibacterial activity and bioavailability.

Properties

Molecular Formula

C27H33FN4O4

Molecular Weight

496.6 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-N-hexyl-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C27H33FN4O4/c1-3-5-6-7-10-29-26(34)20-18-30(4-2)22-17-23(21(28)16-19(22)25(20)33)31-11-13-32(14-12-31)27(35)24-9-8-15-36-24/h8-9,15-18H,3-7,10-14H2,1-2H3,(H,29,34)

InChI Key

LMDHIUXEUBHYQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)C4=CC=CO4)CC

Origin of Product

United States

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